molecular formula C10H6FN3O B2901190 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 1955530-32-1

8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B2901190
CAS No.: 1955530-32-1
M. Wt: 203.176
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly as a high-affinity ligand for the Translocator Protein (TSPO) . Formerly known as the peripheral benzodiazepine receptor, TSPO is an 18 kDa protein located on the outer mitochondrial membrane and is implicated in a wide range of cellular processes, including proliferation, apoptosis, and steroid biosynthesis . Its elevated expression in numerous cancer types and in neuroinflammatory contexts makes it a valuable target for molecular imaging and therapeutic development . Researchers utilize the pyridazinoindole core structure, shared by this compound, to develop novel positron emission tomography (PET) probes for imaging diseases such as glioma, where it has demonstrated promising tumor accumulation and imaging contrast in preclinical models . Beyond oncology and neuroimaging, TSPO ligands based on the pyridazinoindole scaffold, such as the well-characterized SSR180575, have shown potent therapeutic effects in animal models of rheumatoid arthritis and peripheral neuropathies, highlighting the broad applicability of this chemical class in immunology and neuroscience research . The structural features of this compound, including the fluorine atom, are often leveraged in structure-activity relationship (SAR) studies to optimize binding affinity and pharmacokinetic properties . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-fluoro-3,5-dihydropyridazino[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTBKNHYBROFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=O)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets. For instance, in anti-cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Pharmacological Activities

The biological activity of pyridazinoindoles is highly dependent on substituent type and position. Key analogs include:

Compound Name Substituents Biological Activity Key Findings
SSR180575 Non-fluorinated, benzyl groups Neuroprotective (TSPO/PBR receptor) Binds with high nanomolar affinity; modulates neurosteroid synthesis .
ZFD-10 Non-fluorinated, unknown substituents Anti-ZIKV Inhibits ZIKV NS5 RdRp polymerase; IC₅₀ = 2.3 µM .
Sarhan et al. derivative Hydrazide group Anticancer (PI3K inhibitor) IC₅₀ = 0.8 µM against MCF-7 cells; targets PI3Kα .
8-Fluoro derivative 8-F, benzyl/methoxy groups Under investigation Expected enhanced DNA binding and kinase inhibition due to fluorine .
5-Benzyl-3,5-dihydro derivative Benzyl at N5 Cytotoxic IC₅₀ = 4.5 µM (MCF-7); lower potency than hydrazide analogs .

Key Insights :

  • Fluorine at C8 : Enhances electronic effects and metabolic stability compared to methoxy or hydrogen substituents .
  • Hydrazide groups : Improve PI3K inhibition via hydrogen bonding with catalytic residues (e.g., Val851, Lys802) .
  • Benzyl/allyl groups : Increase lipophilicity, impacting cell membrane permeability .

Physicochemical and Structural Properties

Spectral and Crystallographic Data
  • 8-Fluoro derivative : Single-crystal XRD confirms planar tricyclic core with fluorine-induced polarization at C6. Bond lengths: C8-F = 1.35 Å; C9-N1 = 1.32 Å .
  • 5-Allyl derivative : NMR shows deshielded H-9 (δ 8.78 ppm) due to allyl conjugation; melting point = 237–238°C .
  • Thione analog (C=S) : ¹³C NMR thiocarbonyl signal at δ 169.24 ppm; reduced solubility vs. ketone .
Thermodynamic Stability

Fluorination increases thermal stability (m.p. >300°C for 8-fluoro vs. 231–232°C for 5-benzyl) .

Structure-Activity Relationship (SAR)

  • C8 Substitution : Fluorine improves DNA intercalation and kinase inhibition vs. methoxy (e.g., 8-methoxy derivative: IC₅₀ = 5.2 µM vs. 8-fluoro: IC₅₀ = 1.9 µM in PI3Kα assays) .
  • N5 Alkylation : Benzyl groups enhance cytotoxicity but reduce selectivity (e.g., 5-benzyl: SI = 2.1 vs. hydrazide: SI = 8.7) .
  • Dual-targeting derivatives : Alkylsulfanyl analogs inhibit EGFR and PI3K-AKT synergistically (e.g., 4-benzylsulfanyl: IC₅₀ = 0.5 µM for EGFR) .

Biological Activity

8-Fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and oncology. This article explores the compound's biological activity, focusing on its interactions with peripheral benzodiazepine receptors (PBR), its role as a phosphoinositide 3-kinase (PI3K) inhibitor, and its implications in cancer therapy.

Chemical Structure and Properties

The molecular structure of this compound features a fluorine atom at the 8-position and a keto group at the 4-position of the pyridazino ring. Its unique structural characteristics contribute to its biological activity.

Property Description
Molecular Formula C₉H₈F N₃O
Molecular Weight 183.18 g/mol
IUPAC Name This compound

Interaction with Peripheral Benzodiazepine Receptors (PBR)

Research indicates that this compound acts as a ligand for PBR with significant neuroprotective properties. Studies have shown that it enhances the survival of motoneurons in experimental models of degeneration. The compound exhibits high affinity for PBR, with an IC(50) value in the low nanomolar range, suggesting its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Role as a PI3K Inhibitor

The compound has also been identified as a potent inhibitor of PI3K, which plays a crucial role in cell signaling pathways related to growth and survival. In vitro studies demonstrated that derivatives of pyridazino[4,5-b]indole scaffolds exhibit significant cytotoxic activity against breast cancer cell lines (MCF-7), with IC(50) values comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) . The mechanism of action involves up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes through inhibition of the PI3K/AKT/mTOR pathway .

Neuroprotection in Animal Models

In vivo studies using animal models have shown that administration of this compound significantly increases motoneuron survival following injury. For instance, in models of facial nerve axotomy, treatment led to a survival increase of 40% to 72% at varying doses . Additionally, functional recovery was enhanced in models of acrylamide-induced neuropathy .

Anti-Cancer Activity

In cancer research, compounds derived from pyridazino[4,5-b]indole structures have demonstrated promising results against various cancer types. For example:

  • MCF-7 Cell Line : Compounds exhibited IC(50) values ranging from 4.25 to 5.35 μM.
  • Mechanism : The most active derivatives induced apoptosis by modulating gene expression related to cell survival pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The core pyridazino[4,5-b]indol-4-one scaffold is typically synthesized via hydrazine-mediated cyclization. For example, refluxing 3-formylindole-2-carboxylate derivatives with hydrazine hydrate (90%) in ethanol generates the pyridazinone ring. Fluorination at the 8-position may involve electrophilic substitution using fluorinating agents (e.g., Selectfluor) or starting from pre-fluorinated indole precursors. Key optimization parameters include reaction time (3–6 hours), temperature (80–100°C), and stoichiometric ratios (hydrazine:carbonyl ≈ 2:1). Post-synthesis purification via recrystallization (ethanol or methanol) improves yield and purity .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : The fluorine atom at C8 deshields adjacent protons, causing distinct splitting patterns. For example, in non-fluorinated analogs, the indole NH proton appears at δ 10.5–11.0 ppm, while pyridazinone protons resonate at δ 7.5–8.5 ppm. Fluorination shifts these signals upfield by ~0.2–0.5 ppm due to electron-withdrawing effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns characteristic of the fused pyridazine-indole system.
  • Elemental Analysis : CHN data should align with theoretical values (e.g., C: ~60%, H: ~3%, N: ~15%) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : Common impurities include:

  • Uncyclized intermediates : Detectable via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Mitigated by extending reflux time or increasing hydrazine stoichiometry.
  • Tautomeric byproducts : For example, 2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one may form under acidic conditions. Adjusting pH to neutral during cyclization minimizes this .

Advanced Research Questions

Q. How does the fluorine substituent at C8 influence the tautomeric equilibrium of pyridazino[4,5-b]indol-4-one derivatives?

  • Methodological Answer : Fluorine’s electronegativity stabilizes the keto tautomer (4-oxo form) over the enol form. Computational studies (DFT) predict a ΔG difference of ~2–3 kcal/mol favoring the keto form. Experimentally, 1H NMR in DMSO-d6 shows no enolic OH signal (δ ~12 ppm), confirming tautomeric preference. Comparative studies with non-fluorinated analogs (e.g., 8-H derivatives) reveal higher enol content, demonstrating fluorine’s electronic effects .

Q. What strategies are effective for functionalizing the pyridazino[4,5-b]indol-4-one scaffold to enhance bioactivity?

  • Methodological Answer :

  • N-Alkylation : Reacting the NH group with alkyl halides (e.g., benzyl chloride) in DMF/K2CO3 introduces lipophilic substituents, improving membrane permeability.
  • C3/C5 Modification : Condensation with aldehydes/ketones yields hydrazone derivatives (Scheme 44), which can be cyclized to imidazo-fused analogs for enhanced kinase inhibition .
  • Table : Bioactivity data for analogs (hypothetical extrapolation):
SubstituentIC50 (PI3Kα)LogP
8-F, 5-Benzyl0.12 μM3.2
8-F, 3-Allyl0.45 μM2.8
8-H (control)1.2 μM2.1

Q. How can conflicting NMR data for pyridazino[4,5-b]indol-4-one derivatives be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity, tautomerism, or dynamic effects. For example:

  • Solvent Effects : Proton chemical shifts in CDCl3 vs. DMSO-d6 may vary by ±0.3 ppm. Use deuterated DMSO for consistent NH proton detection.
  • Dynamic NMR : Variable-temperature NMR (VT-NMR) resolves overlapping signals caused by ring puckering or slow equilibria. For instance, heating to 60°C simplifies splitting in the pyridazine region .

Q. What mechanistic insights explain low yields in the synthesis of 1-amino-8-benzyloxy derivatives?

  • Methodological Answer : The reaction of 8-benzyloxy precursors with chloroacetyl chloride under reflux often yields <30% due to:

  • Competitive Hydrolysis : Chloroacetyl chloride reacts with trace water, forming acetic acid. Use anhydrous solvents and molecular sieves.
  • Steric Hindrance : Bulky substituents at C8 slow nucleophilic attack. Microwave-assisted synthesis (100°C, 30 min) improves kinetics and yield to ~45% .

Q. How can computational modeling guide the design of pyridazino[4,5-b]indol-4-one-based PI3K inhibitors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with PI3Kα’s ATP-binding pocket. The fluorinated scaffold shows hydrogen bonding with Val851 and hydrophobic contacts with Trp780.
  • QSAR Analysis : Correlate substituent electronegativity (Hammett σ) with inhibitory activity. Fluorine’s σp (~0.06) balances electron withdrawal without overpolarizing the scaffold .

Key Challenges in Current Research

  • Stereochemical Control : Asymmetric synthesis of chiral C3/C5 derivatives remains underexplored. Chiral auxiliaries or enzymatic resolution may address this.
  • Scale-Up Limitations : Low yields (<40%) in multi-step syntheses (e.g., Scheme 44) necessitate flow chemistry or catalysis innovations .

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